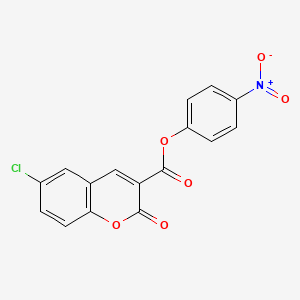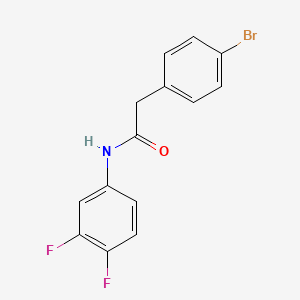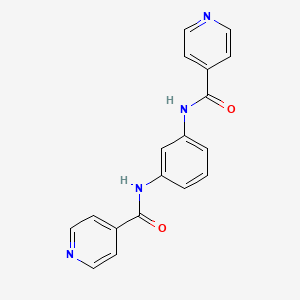
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It also inhibits the activity of protein kinases, which are involved in various cellular signaling pathways. Moreover, it has been shown to induce oxidative stress, leading to the activation of various apoptotic pathways.
Biochemical and Physiological Effects:
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis through the activation of various apoptotic pathways, including the caspase-dependent and caspase-independent pathways. It also inhibits cell proliferation and blocks the cell cycle, leading to the suppression of tumor growth. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxicity against various cell lines, making it challenging to use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate. One of the future directions is to investigate its potential applications in the treatment of other diseases, including infectious diseases and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Furthermore, the development of new analogs and derivatives of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate can be achieved through the reaction of 4-nitrophenol, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, and thionyl chloride in the presence of pyridine. The reaction yields a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 6-chloro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO6/c17-10-1-6-14-9(7-10)8-13(16(20)24-14)15(19)23-12-4-2-11(3-5-12)18(21)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGSBFFLPVUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)



![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)